molecular formula C25H20N6 B2587393 N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 902284-84-8

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2587393
CAS No.: 902284-84-8
M. Wt: 404.477
InChI Key: ADUFDUSFALMGEB-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety, a triazoloquinazoline core, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common method includes the reaction of tryptamine with a suitable phenyl-substituted triazoloquinazoline precursor under controlled conditions. The reaction often employs catalysts and reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure is less common compared to other indole derivatives, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6/c1-2-8-17(9-3-1)23-25-28-24(20-11-5-7-13-22(20)31(25)30-29-23)26-15-14-18-16-27-21-12-6-4-10-19(18)21/h1-13,16,27H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFDUSFALMGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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